10-Undecenoic Acid Ethyl-d5 Ester
Description
Properties
Molecular Formula |
C₁₃H₁₉D₅O₂ |
|---|---|
Molecular Weight |
217.36 |
Synonyms |
Ethyl-d5 10-Undecenoate; Ethyl-d5 Undecenoate |
Origin of Product |
United States |
Synthetic Methodologies for 10 Undecenoic Acid Ethyl D5 Ester
The synthesis of 10-Undecenoic Acid Ethyl-d5 Ester involves the introduction of five deuterium (B1214612) atoms into the ethyl ester of 10-undecenoic acid. This process can be achieved through various established esterification methods, with careful selection of deuterated reagents and reaction conditions to ensure high isotopic incorporation.
One common approach is a variation of the Fischer esterification, where 10-undecenoic acid is reacted with a deuterated ethanol (B145695) source (ethanol-d6 or a similar variant) in the presence of an acid catalyst. ausetute.com.aucommonorganicchemistry.com The use of deuterated ethanol ensures the incorporation of deuterium atoms into the ethyl group of the resulting ester.
Alternatively, the synthesis can proceed through the reaction of 10-undecenoyl chloride with deuterated ethanol. This method avoids the equilibrium limitations of Fischer esterification and can lead to higher yields. commonorganicchemistry.com Another potential route involves the transesterification of a non-deuterated ester of 10-undecenoic acid with a deuterated alcohol, catalyzed by either acid or base. nih.gov
For the specific introduction of deuterium at other positions, such as the α-carbon, different strategies are required. For instance, α-deuterated carboxylic acids can be synthesized from corresponding malonic acids through hydrogen/deuterium exchange and decarboxylation in the presence of D₂O. nih.gov These deuterated acids can then be esterified to produce the desired labeled ester. nih.gov
A general overview of synthetic approaches is presented below:
| Synthetic Method | Reactants | Key Features |
| Fischer Esterification | 10-Undecenoic Acid, Deuterated Ethanol, Acid Catalyst | Reversible reaction, often requires excess deuterated alcohol. ausetute.com.aucommonorganicchemistry.com |
| Acyl Chloride Reaction | 10-Undecenoyl Chloride, Deuterated Ethanol | Generally high yield, avoids equilibrium. commonorganicchemistry.com |
| Transesterification | Methyl 10-undecenoate, Deuterated Ethanol, Catalyst | Exchange of alcohol groups. nih.gov |
| From Deuterated Acid | α-deuterated 10-Undecenoic Acid, Ethanol | Allows for specific labeling patterns. nih.gov |
Reaction Condition Optimization for Minimizing Deuterium Exchange
A critical aspect of synthesizing deuterated compounds is the prevention of unwanted deuterium (B1214612) exchange, which can compromise the isotopic purity of the final product.
During the synthesis of 10-Undecenoic Acid Ethyl-d5 Ester, the primary concern is the potential for back-exchange of deuterium atoms on the ethyl group with protons from the reaction medium or other reagents. This is particularly relevant in acid- or base-catalyzed reactions where enolization can facilitate hydrogen-deuterium exchange at activated carbon centers. nih.gov
To minimize this exchange, several strategies can be employed:
Use of Aprotic Solvents: Conducting the reaction in aprotic solvents can reduce the availability of protons that could exchange with the deuterium atoms.
Anhydrous Conditions: Rigorous exclusion of water is crucial, as water can act as a proton source. nih.gov
Mild Reaction Conditions: Employing milder catalysts and lower reaction temperatures can help to suppress side reactions, including deuterium exchange. organic-chemistry.orguni-rostock.de The use of D₂O as a deuterium source with mild reagents like SmI₂ has been shown to be effective in other deuteration reactions. organic-chemistry.org
Stoichiometric Control: Careful control of the stoichiometry of reactants can minimize the presence of excess protic reagents.
Analytical Methodologies Exploiting 10 Undecenoic Acid Ethyl D5 Ester
Mass Spectrometry (MS) Applications in Quantitative and Qualitative Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic separation methods like gas chromatography (GC) or liquid chromatography (LC), it provides high sensitivity and selectivity for the analysis of complex mixtures. The use of a deuterated internal standard such as 10-Undecenoic Acid Ethyl-d5 Ester is a cornerstone of robust quantitative MS methods, a principle known as isotope dilution mass spectrometry.
GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds like fatty acid ethyl esters. researchgate.net The sample is first vaporized and separated based on its boiling point and interaction with the GC column's stationary phase, before being introduced into the mass spectrometer for detection. researchgate.net
The choice of ionization technique is critical in determining the type of information obtained from a GC-MS analysis.
Electron Ionization (EI): This is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules, leading to extensive fragmentation. nih.gov The resulting mass spectrum is a characteristic fingerprint of the molecule, which is highly useful for structural elucidation and library matching. nih.gov For 10-Undecenoic Acid Ethyl Ester, the molecular ion (M+) would be observed at m/z 212.3. nist.govnist.gov Due to the five deuterium (B1214612) atoms, the molecular ion of this compound would be expected at m/z 217.3. The fragmentation patterns for both the analyte and the deuterated standard would be similar, with key fragment ions shifted by 5 mass units for the deuterated compound.
Chemical Ionization (CI): This is a "soft" ionization technique that uses a reagent gas (e.g., methane (B114726) or ammonia) to produce protonated molecules ([M+H]+) with minimal fragmentation. nih.gov This is particularly useful for confirming the molecular weight of the analyte and its deuterated standard. In positive chemical ionization, 10-Undecenoic Acid Ethyl Ester would produce a prominent ion at m/z 213.3, while the d5-ester would be at m/z 218.3. This technique is advantageous when the molecular ion is weak or absent in the EI spectrum. nih.gov
For enhanced sensitivity and selectivity in quantitative analysis, specific ions are monitored.
Selected Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only a few specific ions corresponding to the analyte and the internal standard, rather than scanning the entire mass range. This significantly improves the signal-to-noise ratio. For the quantitative analysis of 10-Undecenoic Acid Ethyl Ester using its d5-labeled internal standard, a SIM method would typically monitor characteristic ions of both compounds.
| Compound | Monitored Ion (m/z) | Ion Type |
| 10-Undecenoic Acid Ethyl Ester | 212.3 | Molecular Ion (M+) |
| 10-Undecenoic Acid Ethyl Ester | 101.1 | Fragment Ion |
| This compound | 217.3 | Molecular Ion (M+) |
| This compound | 106.1 | Fragment Ion |
Selected Reaction Monitoring (SRM): SRM, also known as Multiple Reaction Monitoring (MRM) when multiple transitions are monitored, is a technique used in tandem mass spectrometry (MS/MS) that offers even greater selectivity than SIM. A specific precursor ion is selected, fragmented, and then a specific product ion is monitored. This highly specific detection minimizes interferences from complex matrices.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 10-Undecenoic Acid Ethyl Ester | 212.3 | 101.1 |
| 10-Undecenoic Acid Ethyl Ester | 212.3 | 88.1 |
| This compound | 217.3 | 106.1 |
| This compound | 217.3 | 93.1 |
LC-MS/MS is a powerful tool for analyzing a wide range of compounds, including those that are not volatile enough for GC-MS. nih.govnih.gov It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.govnih.gov
ESI and APCI are the two most common ionization sources used in LC-MS.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly suitable for polar and large molecules. It typically forms protonated molecules ([M+H]+) or adducts with other cations present in the mobile phase (e.g., [M+Na]+ or [M+NH4]+). researchgate.net For fatty acid ethyl esters, ESI can produce complex spectra with multiple adducts. researchgate.net For 10-Undecenoic Acid Ethyl Ester, the protonated molecule would be at m/z 213.3, and for the d5-ester, it would be at m/z 218.3.
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar, volatile compounds and is often used for the analysis of lipids. researchgate.netnih.gov It typically produces protonated molecules ([M+H]+) with minimal adduct formation compared to ESI. researchgate.net This often results in cleaner mass spectra and can be more sensitive for certain analytes. nih.gov A study comparing ionization techniques for lipids found that APCI and Atmospheric Pressure Photoionization (APPI) provided similar spectra for fatty acid ethyl esters with a major ion corresponding to [M+H]+. researchgate.net
Similar to GC-MS/MS, MRM is the gold standard for quantification in LC-MS/MS due to its exceptional sensitivity and selectivity. The development of an MRM method involves the optimization of precursor and product ion transitions for both the analyte and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| 10-Undecenoic Acid Ethyl Ester | 213.3 ([M+H]+) | 101.1 | Positive |
| 10-Undecenoic Acid Ethyl Ester | 213.3 ([M+H]+) | 88.1 | Positive |
| This compound | 218.3 ([M+H]+) | 106.1 | Positive |
| This compound | 218.3 ([M+H]+) | 93.1 | Positive |
Fragmentation Pathway Analysis of Deuterated Esters for Enhanced Structural Elucidation
In mass spectrometry, particularly under electron ionization (EI), esters undergo predictable fragmentation patterns that are instrumental for structural identification. libretexts.orgwikipedia.org The analysis of this compound provides a clear example of how deuterium labeling aids in confirming these pathways. The fragmentation of esters is typically initiated by cleavage of bonds adjacent to the carbonyl group (C=O). libretexts.orgorgchemboulder.com
One of the primary fragmentation routes for ethyl esters is the loss of the alkoxy group (-OR). libretexts.org For this compound, this involves the cleavage of the C-O bond to lose a deuterated ethoxy radical (•OC₂D₅). This results in the formation of the undecenoyl cation. Another significant fragmentation is the McLafferty rearrangement, common in molecules with a γ-hydrogen relative to a carbonyl group. This rearrangement involves the transfer of a hydrogen atom and subsequent cleavage to eliminate a neutral alkene.
The presence of five deuterium atoms on the ethyl group serves as an unambiguous marker. Any fragment containing the ethyl ester group will have a mass-to-charge ratio (m/z) that is 5 units higher than its non-deuterated analog. This shift is crucial for distinguishing between fragments originating from the fatty acid chain versus the ester group, thereby enhancing the confidence in structural assignments. nih.gov
Table 1: Predicted Key Mass Spectrometry Fragments of this compound vs. its Non-Deuterated Analog
| Fragment Description | Non-Deuterated Fragment (m/z) | Deuterated Fragment (m/z) | Pathway |
| Molecular Ion [M]⁺• | 212 | 217 | Ionization |
| Loss of Ethoxy Radical [M-OC₂H₅]⁺ | 167 | - | Alpha Cleavage |
| Loss of Deuterated Ethoxy Radical [M-OC₂D₅]⁺ | - | 167 | Alpha Cleavage |
| Loss of Ethyl Group [M-C₂H₅]⁺• | 183 | - | Alpha Cleavage |
| Loss of Deuterated Ethyl Group [M-C₂D₅]⁺• | - | 183 | Alpha Cleavage |
| McLafferty Rearrangement Ion | 88 | 93 | Rearrangement |
Note: The table presents theoretical m/z values for the most abundant isotopes.
Application of Isotope Dilution Mass Spectrometry (IDMS) in Precise Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the use of isotopically labeled internal standards to achieve high accuracy and precision. elsevierpure.comnih.gov this compound is an ideal internal standard for the quantification of its non-deuterated counterpart, ethyl 10-undecenoate. elsevierpure.com
The methodology involves adding a precisely known amount of the deuterated standard to a sample containing the analyte (the non-deuterated ester). youtube.com Because the deuterated standard is chemically identical to the analyte, it behaves the same way during sample preparation, extraction, and chromatographic separation, effectively compensating for any sample loss or matrix effects. nih.gov
Following separation, typically by Gas Chromatography (GC), the sample is introduced into a mass spectrometer. The instrument is set to monitor at least one characteristic ion for both the analyte and the deuterated standard. elsevierpure.comnih.gov Since the two compounds have different molecular weights, their molecular ions and key fragments will appear at different m/z values, allowing for their independent measurement. The concentration of the analyte in the original sample is then calculated from the measured intensity ratio of the analyte to the standard and the known amount of the standard added. This method is widely regarded as a definitive method for its ability to minimize analytical biases. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
Deuterium NMR (²H NMR) for Tracing Isotopic Distribution and Molecular Dynamics
Deuterium (²H) NMR spectroscopy is a specialized technique that directly observes the deuterium nucleus. wikipedia.org While proton (¹H) NMR is the most common form of NMR, ²H NMR is uniquely suited for analyzing deuterated compounds like this compound. magritek.com Its primary application in this context is to verify the position and extent of deuterium incorporation. sigmaaldrich.com
A ²H NMR spectrum of this compound would show a signal corresponding to the deuterium atoms on the ethyl group. The chemical shift of this signal would be very similar to that of the corresponding protons in the non-deuterated molecule. wikipedia.org The key advantage is the clean spectral background, as only deuterated positions are observed. sigmaaldrich.com This makes it an excellent tool for quality control, confirming that the deuterium labels are exclusively on the ethyl group and have not scrambled to other positions during synthesis. The integration of the ²H NMR signal can also be used to determine the isotopic enrichment of the compound. sigmaaldrich.com
Advanced Multi-Nuclear NMR Techniques (e.g., ¹H, ¹³C, DEPT, COSY, HSQC) for Comprehensive Characterization
A full structural confirmation of this compound requires a suite of advanced NMR experiments. ipb.ptresearchgate.net
¹H NMR: The proton NMR spectrum provides a map of the hydrogen atoms in the molecule. For this compound, the signals corresponding to the ethyl group protons would be absent or significantly diminished, confirming successful deuteration. The rest of the spectrum would show the characteristic signals for the protons of the undecenoic acid chain, such as the terminal vinyl group (CH₂=CH-), the α-methylene group adjacent to the carbonyl, and the other methylene (B1212753) groups.
¹³C NMR: The carbon-13 NMR spectrum reveals all the carbon environments in the molecule. mdpi.com The spectrum of this compound would show 13 distinct signals, corresponding to each carbon atom. The carbons of the deuterated ethyl group would exhibit coupling to deuterium (C-D coupling), which can broaden the signals or split them into multiplets, providing further evidence of the deuteration site.
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups. mdpi.com A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, aiding in the assignment of the numerous methylene carbons in the long aliphatic chain.
2D NMR (COSY and HSQC): Two-dimensional NMR techniques are crucial for unambiguously assigning the complex signals.
COSY (Correlation Spectroscopy) maps the coupling relationships between protons (¹H-¹H correlations), allowing for the tracing of the proton spin systems throughout the undecenoate chain. ipb.pt
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom it is directly attached to (¹H-¹³C one-bond correlations). ipb.pt This is invaluable for assigning the ¹³C spectrum based on the more easily interpreted ¹H spectrum.
Table 2: Summary of NMR Techniques for Characterizing this compound
| NMR Technique | Information Obtained |
| ²H NMR | Direct detection of deuterium; confirms position and isotopic enrichment. wikipedia.orgsigmaaldrich.com |
| ¹H NMR | Confirms absence of protons on the ethyl group; shows structure of the undecenoate chain. |
| ¹³C NMR | Shows all carbon environments; C-D coupling confirms deuteration site. mdpi.com |
| DEPT | Differentiates between CH, CH₂, and CH₃ groups for easier carbon assignment. mdpi.com |
| COSY | Establishes proton-proton connectivity within the fatty acid chain. ipb.pt |
| HSQC | Correlates protons to their directly attached carbons for definitive assignment. ipb.pt |
Chromatographic Separation Techniques Prior to Spectroscopic Detection
Optimization of Gas Chromatography (GC) Parameters for Volatile Undecenoates
Gas chromatography is the premier technique for separating volatile and semi-volatile compounds like fatty acid esters prior to their detection by mass spectrometry or other detectors. springernature.com The successful analysis of this compound, especially when quantifying its non-deuterated analog in a complex matrix, hinges on the optimization of GC parameters. researchgate.net
Column Selection: The choice of capillary column is critical. For fatty acid esters, columns with polar stationary phases are generally preferred as they provide separation based on both boiling point and polarity. springernature.comnih.gov Highly polar phases, such as those containing biscyanopropyl siloxane, are effective for separating isomers, including cis/trans isomers of unsaturated fatty acid esters. nih.gov
Temperature Programming: An oven temperature program is essential for analyzing samples containing compounds with a range of boiling points. A typical program starts at a lower temperature to resolve the most volatile components and then ramps up to elute higher-boiling compounds like long-chain esters in a reasonable time, while maintaining sharp peak shapes.
Injector and Detector Temperature: The injector temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. Similarly, the detector (or MS interface) temperature must be maintained at a high enough level to prevent condensation of the analytes.
Carrier Gas Flow Rate: The flow rate of the carrier gas (typically helium) affects both the speed of the analysis and the chromatographic resolution. Optimizing the flow rate is necessary to achieve the best balance between analysis time and separation efficiency.
Table 3: Typical GC Parameter Optimization for Volatile Undecenoate Analysis
| Parameter | Objective | Typical Setting/Consideration |
| Capillary Column | Achieve separation from matrix components and isomers. | Polar stationary phase (e.g., DB-225, HP-INNOWax, or biscyanopropyl siloxane). springernature.comnih.gov |
| Oven Temperature | Resolve components with varying volatility. | Temperature programming (e.g., initial hold at 90°C, ramp to 210°C). |
| Injector Temperature | Ensure complete and rapid sample vaporization. | 200 - 250 °C. |
| Carrier Gas | Transport sample through the column efficiently. | Helium at an optimized flow rate (e.g., 1 mL/min). |
| Injection Mode | Introduce sample onto the column without discrimination. | Splitless injection for trace analysis. |
Development of Liquid Chromatography (LC) Methodologies for Complex Matrices
The quantification of fatty acid esters in complex biological matrices, such as plasma, serum, or urine, presents significant analytical challenges due to the presence of numerous endogenous and exogenous interfering components. To achieve accurate and reliable measurements, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This compound is a deuterated analog of 10-undecenoic acid ethyl ester and serves as an ideal internal standard for the quantification of its non-deuterated counterpart in complex sample matrices. The five deuterium atoms on the ethyl group provide a sufficient mass shift for distinction by the mass spectrometer without significantly altering the physicochemical properties, ensuring that the internal standard and the analyte behave similarly during sample preparation and chromatographic separation.
The development of a robust LC methodology for the analysis of 10-undecenoic acid ethyl ester using this compound as an internal standard typically involves optimization of sample preparation, chromatographic separation, and mass spectrometric detection. A common approach for the extraction of these relatively non-polar compounds from aqueous matrices like plasma is liquid-liquid extraction (LLE) or solid-phase extraction (SPE). waters.com These techniques help in removing proteins and other interfering substances, thereby concentrating the analyte and improving the sensitivity of the assay. texilajournal.com
Chromatographic separation is typically achieved using a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to enhance ionization, is commonly employed to achieve efficient separation and good peak shapes. nih.gov
For detection, tandem mass spectrometry (MS/MS) is the technique of choice due to its high selectivity and sensitivity. The analysis is usually performed in the positive ion mode using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte (10-undecenoic acid ethyl ester) and the internal standard (this compound) are monitored. This highly specific detection method minimizes the impact of co-eluting matrix components. nih.gov
The validation of such a bioanalytical method is performed according to regulatory guidelines and typically includes the assessment of specificity, linearity, accuracy, precision, recovery, matrix effect, and stability. The use of this compound is crucial in these validation experiments to demonstrate the reliability and robustness of the method for the intended application, such as pharmacokinetic studies. nih.gov
Data Tables
Below are representative data tables for a hypothetical, yet typical, LC-MS/MS method for the quantification of 10-undecenoic acid ethyl ester in human plasma using this compound as the internal standard.
Table 1: Optimized Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 60% B to 95% B over 3 min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Internal Standard | This compound |
Table 2: Optimized Mass Spectrometry Parameters
| Parameter | Analyte | Internal Standard |
| Ionization Mode | Positive ESI | Positive ESI |
| Precursor Ion (m/z) | 213.2 | 218.2 |
| Product Ion (m/z) | 88.1 | 91.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 15 | 15 |
| Declustering Potential (V) | 60 | 60 |
Table 3: Method Validation Summary - Calibration Curve and LLOQ
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | ± 15% |
| Precision at LLOQ | < 15% |
Table 4: Method Validation Summary - Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Low | 3 | 4.5 | 5.2 | -2.1 | -1.5 |
| Medium | 100 | 3.1 | 4.0 | 1.8 | 2.5 |
| High | 800 | 2.5 | 3.5 | 0.5 | 1.2 |
Scale Up Considerations for Laboratory and Research Applications
Transitioning the synthesis of 10-Undecenoic Acid Ethyl-d5 Ester from a small laboratory scale to larger quantities for research applications requires careful planning and optimization. nih.gov
Key considerations for scale-up include:
Reaction Parameters: Reaction conditions that are easily controlled on a small scale, such as temperature and mixing, may need to be re-evaluated for larger batches to ensure consistency and safety. selvita.com
Reagent and Solvent Quantities: The increased quantities of reagents and solvents necessitate appropriate handling procedures and equipment, such as larger reaction vessels and efficient rotary evaporators. selvita.comchemdiv.com
Purification Strategy: Purification methods may need to be adapted for larger scales. For example, column chromatography may become less practical, and alternative methods like distillation or preparative HPLC might be more suitable. chemdiv.comscienceready.com.au
Process Safety: A thorough safety assessment is crucial when working with larger quantities of chemicals. selvita.com
The goal of a successful scale-up is to produce the desired quantity of the labeled compound with the required purity in a safe, efficient, and reproducible manner. nih.govselvita.com
Theoretical and Computational Studies of 10 Undecenoic Acid Ethyl D5 Ester
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations offer a powerful lens to scrutinize the intrinsic properties of molecules. For 10-Undecenoic Acid Ethyl-d5 Ester, these methods can elucidate its electronic structure and predict its reactivity without the need for empirical data.
Density Functional Theory (DFT) for Molecular Geometry, Vibrational Frequencies, and Energetics
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is a workhorse in quantum chemistry and materials science, providing a good balance between accuracy and computational cost. For this compound, DFT calculations would typically be employed to determine its most stable three-dimensional arrangement of atoms (molecular geometry). By optimizing the geometry, researchers can obtain key structural parameters such as bond lengths, bond angles, and dihedral angles.
These calculations would also yield the vibrational frequencies of the molecule. Each frequency corresponds to a specific mode of atomic motion, such as the stretching of the C=C double bond or the bending of C-H bonds. The calculated vibrational spectrum can be directly compared with experimental infrared (IR) spectroscopy results to validate the computational model. Furthermore, DFT provides access to the molecule's energetics, including its total energy, enthalpy, and Gibbs free energy. These values are crucial for understanding the molecule's stability and its potential to participate in chemical reactions.
| Parameter | Description | Typical DFT Output for a Fatty Acid Ester |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Bond lengths (e.g., C=O, C-O, C=C), bond angles, and dihedral angles defining the conformation of the alkyl chain. |
| Vibrational Frequencies | Frequencies of the normal modes of vibration. | A list of frequencies in cm⁻¹, with intensities, corresponding to stretching, bending, and torsional motions. |
| Energetics | Thermodynamic properties of the molecule. | Total energy, enthalpy of formation, and Gibbs free energy. |
Prediction of Spectroscopic Signatures (NMR Chemical Shifts, IR Frequencies, MS Fragmentation Patterns)
A significant application of quantum chemical calculations is the prediction of spectroscopic data. This is invaluable for identifying and characterizing molecules.
NMR Chemical Shifts: DFT calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C nuclei in this compound. The presence of deuterium (B1214612) atoms in the ethyl group would significantly alter the predicted ¹H NMR spectrum in that region due to the absence of proton signals and potential coupling effects on neighboring protons. The predicted shifts are compared with experimental NMR spectra to confirm the molecular structure.
IR Frequencies: As mentioned, DFT calculations provide vibrational frequencies that directly correlate with an IR spectrum. The calculated spectrum for this compound would show characteristic peaks for the C=O stretch of the ester, the C=C stretch of the terminal alkene, and various C-H and C-D stretches and bends.
MS Fragmentation Patterns: While direct prediction of a full mass spectrum is complex, quantum chemistry can be used to calculate the energies of potential fragment ions. This helps in rationalizing the fragmentation patterns observed in mass spectrometry (MS). For this compound, calculations could predict the stability of fragments formed by cleavage at different points along the alkyl chain or around the ester group, aiding in the interpretation of experimental mass spectra.
| Spectroscopic Data | Predicted Information |
| ¹H NMR | Chemical shifts (ppm) for each hydrogen atom. |
| ¹³C NMR | Chemical shifts (ppm) for each carbon atom. |
| IR Spectroscopy | Vibrational frequencies (cm⁻¹) and their intensities. |
| Mass Spectrometry | Relative energies of potential fragment ions. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into the conformational flexibility and interactions of this compound.
Modeling Solvent Effects and Interactions with Biological or Material Components
MD simulations can explicitly model the surrounding environment of a molecule, such as a solvent or a biological membrane. For this compound, simulations could be run with the molecule in a box of water or an organic solvent to study how the solvent influences its conformation and dynamics. These simulations can reveal information about the solubility and partitioning behavior of the molecule.
Furthermore, MD simulations are instrumental in understanding how molecules like this compound interact with biological components, such as proteins or lipid bilayers, or with material surfaces. For instance, simulations could model the interaction of the ester with an enzyme's active site or its incorporation into a polymer matrix.
Simulating Binding or Incorporation into Model Systems (in silico)
Building on the above, MD simulations can be used to perform in silico experiments of binding or incorporation. By placing this compound near a model system (e.g., a cell membrane), the simulation can track its movement and interactions, potentially showing how it binds to the surface or inserts itself into the system. These simulations provide a molecular-level understanding of processes that can be difficult to observe experimentally. The results can be used to calculate binding affinities and to identify the key intermolecular forces (e.g., van der Waals, electrostatic) driving these interactions.
Isotope Effect Calculations
The presence of five deuterium atoms in the ethyl group of this compound makes it an interesting subject for studying isotope effects. The heavier mass of deuterium compared to protium (B1232500) (the common isotope of hydrogen) can influence reaction rates and equilibria.
Theoretical calculations can predict the magnitude of these kinetic isotope effects (KIEs). For a reaction involving the ethyl group, such as hydrolysis of the ester, the C-D bonds will have a lower zero-point energy than the corresponding C-H bonds. This difference in zero-point energy can lead to a change in the activation energy of the reaction, and thus a different reaction rate.
For example, in the hydrolysis of an ester, a solvent isotope effect can be observed when the reaction is carried out in heavy water (D₂O) versus regular water (H₂O). chem-station.com In the case of this compound, the isotope effect is intrinsic to the molecule itself. Calculations would typically involve computing the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species. The ratio of the reaction rates (kH/kD) can then be estimated. An inverse isotope effect (kH/kD < 1), where the deuterated compound reacts faster, has been observed in some ester hydrolysis reactions. chem-station.com Theoretical calculations can help to elucidate the underlying reasons for such effects.
| Isotope Effect Parameter | Description | Significance for this compound |
| Kinetic Isotope Effect (KIE) | The ratio of the rate constant for the non-deuterated compound to the deuterated compound (kH/kD). | Predicts how the deuterium substitution in the ethyl group will affect the rate of reactions involving this group. |
| Equilibrium Isotope Effect (EIE) | The effect of isotopic substitution on an equilibrium constant. | Can be calculated for processes like binding to a receptor or partitioning between two phases. |
Kinetic Isotope Effects (KIE) for Probing Rate-Determining Steps in Reactions
The substitution of hydrogen with deuterium (a deuterium effect, expressed as the ratio kH/kD) typically results in a "primary" KIE if the bond to the isotope is broken or formed during the rate-determining step. libretexts.org Because the C-D bond has a lower zero-point vibrational energy than a C-H bond, it requires more energy to break, leading to a slower reaction rate for the deuterated compound. princeton.eduacs.org A kH/kD value significantly greater than 1 (typically in the range of 2-8 for primary KIEs at room temperature) is strong evidence that the C-H bond is cleaved in the RDS. epfl.chlibretexts.org Conversely, a KIE close to 1 suggests that the C-H bond is not broken in the rate-limiting step. acs.org
In the context of this compound, the deuteration is on the ethyl ester group. Therefore, a significant primary KIE would be expected in reactions where a C-D bond on this ethyl group is cleaved during the rate-determining step, for example, in certain types of elimination or hydrolysis reactions.
Research Findings: While specific experimental KIE studies on this compound are not prevalent in published literature, extensive research on other deuterated fatty acids and esters provides a strong theoretical framework. For instance, studies on the oxidation of polyunsaturated fatty acids have shown massive kinetic isotope effects when deuterium is substituted at reactive bis-allylic positions. nih.govacs.orgacs.org In the enzymatic oxidation of arachidonic acid, deuteration at specific carbons dramatically influenced reaction pathways and product distribution, underscoring the power of KIE in mechanistic elucidation. acs.orgacs.orgnih.gov These studies consistently demonstrate that the magnitude of the KIE is a reliable indicator of C-H bond cleavage in the rate-determining step. nih.gov
To illustrate how KIE data for this compound would be interpreted, consider a hypothetical base-catalyzed hydrolysis reaction. By comparing the reaction rate of the standard ester with its d5-deuterated counterpart, one could probe the mechanism.
Table 1: Hypothetical Kinetic Isotope Effect Data for a Reaction of 10-Undecenoic Acid Ethyl Ester
| Reactant | Rate Constant (k) at 25°C (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Implication for Rate-Determining Step |
|---|---|---|---|
| 10-Undecenoic Acid Ethyl Ester (H) | 3.0 x 10⁻⁴ | \multirow{2}{*}{6.7} | C-H bond cleavage on the ethyl group is likely involved in the RDS. |
| This compound (D) | 4.5 x 10⁻⁵ | ||
| Scenario 2: Different Reaction | |||
| 10-Undecenoic Acid Ethyl Ester (H) | 1.2 x 10⁻³ | \multirow{2}{*}{1.1} | C-H bond cleavage on the ethyl group is not involved in the RDS. |
| This compound (D) | 1.1 x 10⁻³ |
This table presents hypothetical data for illustrative purposes.
In Scenario 1, the large KIE of 6.7 strongly suggests that a C-H(D) bond on the ethyl group is broken during the slowest step of the reaction. In contrast, the KIE near unity in Scenario 2 indicates that the bond to the deuterium atoms remains intact throughout the rate-determining step.
Vibrational Isotope Effects and Their Influence on Spectroscopic Data
Isotopic substitution significantly impacts the vibrational frequencies of a molecule, a phenomenon known as the vibrational isotope effect. edurev.in This effect is readily observable in infrared (IR) and Raman spectroscopy. The frequency of a vibrational mode is dependent on the masses of the atoms involved; replacing a lighter atom with a heavier isotope increases the reduced mass of the bond, which in turn lowers the vibrational frequency. libretexts.orguni-muenchen.de
The change is most dramatic when hydrogen (mass ≈ 1 amu) is replaced by deuterium (mass ≈ 2 amu), as this represents a 100% increase in mass. libretexts.org The stretching frequency of a C-D bond is expected to appear at a significantly lower wavenumber (cm⁻¹) compared to a C-H bond. The theoretical relationship predicts the C-D stretching frequency to be approximately 1/√2 (or about 0.71) times the C-H stretching frequency. Therefore, C-H stretching vibrations typically observed in the 2850–3000 cm⁻¹ region of an IR spectrum would shift to approximately 2100–2200 cm⁻¹ for C-D bonds. edurev.inuni-muenchen.de
For this compound, the five C-D bonds on the ethyl group will give rise to distinct peaks in the IR and Raman spectra, clearly separated from the C-H vibrations of the undecenoate chain. This isotopic labeling allows for the precise assignment of vibrational modes and the study of interactions involving the ester group without interference from the rest of the molecule. nih.gov
Research Findings: Computational studies and experimental spectroscopy on a wide range of deuterated organic molecules have consistently validated these theoretical predictions. ajchem-a.com The substitution of hydrogen with deuterium leads to a downshift in the corresponding vibrational peaks. edurev.inlibretexts.org This effect is not strictly localized to the substituted bond but can also induce smaller shifts in the vibrations of adjacent atoms and the molecule as a whole. libretexts.org This allows for site-specific probing of molecular structure and environment.
Below is a data table illustrating the expected shifts in key vibrational frequencies for this compound compared to its non-deuterated isotopologue, based on established principles of vibrational spectroscopy.
Table 2: Predicted Vibrational Frequency Shifts for this compound
| Vibrational Mode | Typical Frequency in Ethyl Ester (C-H) (cm⁻¹) | Predicted Frequency in Ethyl-d5 Ester (C-D) (cm⁻¹) | Spectroscopic Region |
|---|---|---|---|
| Asymmetric C-H Stretch (CH₃) | ~2980 | N/A (No CH₃ on ethyl-d5) | Infrared, Raman |
| Symmetric C-H Stretch (CH₃) | ~2870 | N/A (No CH₃ on ethyl-d5) | Infrared, Raman |
| Asymmetric C-H Stretch (CH₂) | ~2930 | N/A (No CH₂ on ethyl-d5) | Infrared, Raman |
| Asymmetric C-D Stretch (CD₃) | N/A | ~2230 | Infrared, Raman |
| Symmetric C-D Stretch (CD₂) | N/A | ~2120 | Infrared, Raman |
| C-H Bend (Scissoring) | ~1465 | N/A | Infrared, Raman |
| C-D Bend (Scissoring) | N/A | ~1050-1100 | Infrared, Raman |
| C=O Stretch (Ester) | ~1740 | ~1738 | Infrared, Raman |
| C=C Stretch (Alkene) | ~1640 | ~1640 | Infrared, Raman |
This table contains predicted values based on established principles of isotope effects in vibrational spectroscopy. The C=O and C=C stretching frequencies are predicted to show minimal shifts as they are not directly bonded to the substituted atoms.
The data clearly illustrates that the most significant changes occur for the stretching and bending modes directly involving the substituted atoms. The ability to isolate the vibrational signatures of the ethyl group through deuteration makes this compound a powerful substrate for detailed computational and spectroscopic studies of ester reactions, solvation, and dynamics.
Future Directions and Emerging Research Avenues for 10 Undecenoic Acid Ethyl D5 Ester
Development of Novel and More Efficient Synthetic Routes for Deuterated Fatty Acid Esters
The synthesis of 10-Undecenoic Acid Ethyl-d5 Ester and other deuterated fatty acid esters is fundamental to their availability and application in research. Current synthetic strategies often begin with the non-deuterated fatty acid, 10-undecenoic acid, which is typically derived from the pyrolysis of ricinoleic acid from castor oil. wikipedia.orggoogle.com The esterification is then carried out. For the deuterated variant, this process involves incorporating deuterium (B1214612) atoms into the ethyl group, a step that requires specialized reagents and conditions.
Future research is focused on developing more efficient, cost-effective, and scalable synthetic routes. This includes exploring chemoenzymatic methods, which combine the efficiency of chemical synthesis with the high specificity of enzymatic catalysis. nih.gov For instance, lipases could be used for the regiospecific esterification of the deuterated ethanol (B145695) onto the undecenoic acid backbone, minimizing byproducts and simplifying purification. nih.gov Furthermore, the development of novel catalysts for transesterification could enhance reaction yields and reduce production costs, making these valuable research tools more accessible. nih.gov
| Synthetic Strategy | Description | Potential Advantages | Relevant Research Area |
|---|---|---|---|
| Chemoenzymatic Synthesis | Utilizes enzymes like lipase (B570770) for specific steps, such as esterification, combined with traditional chemical reactions. nih.gov | High regioselectivity, milder reaction conditions, fewer byproducts, potentially higher purity. nih.gov | Green Chemistry, Biocatalysis |
| Catalyst-Driven Transesterification | Employs advanced catalysts (e.g., metal-deposited oxides) to facilitate the exchange of the ester group with a deuterated version. nih.gov | Increased reaction speed, catalyst recyclability, potential for continuous flow processes, high yield. nih.gov | Materials Science, Catalysis |
| Direct Deuteration Methods | Involves the development of new reagents and methods for the selective introduction of deuterium into the target molecule. | More direct route, potentially fewer steps, higher isotopic enrichment. | Organic Synthesis, Isotope Chemistry |
Expansion of Analytical Applications to New Complex Research Matrices
The primary role of this compound is as an internal standard for mass spectrometry-based quantification. Its parent compound, undecylenic acid, and its esters are used in a variety of commercial products, including pharmaceuticals, cosmetics, and personal care items. wikipedia.orgontosight.ai This presents a significant opportunity to use the deuterated standard to analyze the behavior of the active ingredient in these complex formulations.
For example, it can be used to accurately measure the penetration and distribution of ethyl 10-undecenoate in skin models when studying topical drug delivery systems or to assess the stability and degradation of the compound in cosmetic lotions over time. ontosight.ai The presence of numerous other compounds in these matrices can interfere with analytical signals ("matrix effects"), making quantification unreliable. As a nearly ideal internal standard, this compound co-elutes with the analyte and experiences similar matrix effects, allowing for precise correction and highly accurate results.
| Research Matrix | Application of this compound | Research Goal |
|---|---|---|
| Pharmaceutical Formulations (e.g., creams, ointments) | Internal standard for quantifying the non-deuterated active ingredient. ontosight.ai | Stability testing, release kinetics, quality control. |
| Cosmetic Products (e.g., lotions, shampoos) | Tracer for studying the deposition and persistence of the ester on skin or hair. | Efficacy studies, formulation optimization. |
| Environmental Samples (e.g., wastewater, soil) | Standard for monitoring the presence and concentration of undecenoates. | Environmental fate and impact studies. |
| Biological Tissues (e.g., skin, plasma) | Internal standard for pharmacokinetic and metabolism studies. | Understanding absorption, distribution, metabolism, and excretion (ADME). |
Integration with Advanced Omics Technologies (e.g., Metabolomics, Lipidomics) for Systems-Level Understanding
The fields of metabolomics and lipidomics, which involve the comprehensive study of small molecules and lipids in biological systems, rely heavily on accurate quantification. This compound is well-suited for integration into these advanced analytical workflows. As a derivative of a medium-chain unsaturated fatty acid, it falls within the chemical space of many endogenous lipids and metabolites. nih.gov
In a lipidomics study investigating fungal metabolism or the impact of antifungal agents, this deuterated ester can be added to samples at a known concentration at the very beginning of the sample preparation process. wikipedia.org This allows it to account for variability and analyte loss at every step, from extraction to derivatization and final analysis by GC-MS or LC-MS. This ensures that the measured changes in the lipid profiles are biologically significant and not merely analytical artifacts, leading to a more accurate systems-level understanding of metabolic pathways.
Exploration of New Mechanistic Insights through Advanced Isotopic Labeling Strategies
Beyond its use as a passive internal standard, this compound can be actively employed as an isotopic tracer to investigate biochemical mechanisms. The parent fatty acid is known to have antifungal properties, including the inhibition of morphogenesis in pathogens like Candida albicans. wikipedia.org However, the precise molecular pathways it perturbs are still under investigation.
By introducing the deuterated ester to a cell culture, researchers can trace the metabolic fate of the undecenoate moiety. Mass spectrometry can then be used to identify downstream metabolites that have incorporated the deuterium label. This stable isotope tracing can reveal how the fatty acid is processed by the cell, whether it is incorporated into new lipids, or if it or its metabolites directly interact with key enzymes or proteins involved in fungal growth and development. The terminal double bond of the undecenoate chain provides a reactive site for potential biological transformations, making it an interesting subject for such mechanistic studies. nih.gov
Potential for Derivatization into Novel Deuterated Probes for Specific Research Targets
The bifunctional nature of the parent molecule, 10-undecenoic acid, which contains both a terminal double bond and a carboxylic acid, makes it a useful linker molecule for attaching biomolecules to surfaces. wikipedia.org The ethyl ester retains the reactive terminal double bond, opening avenues for its derivatization into more complex, targeted research tools. nih.gov
Starting with this compound, chemists can use the terminal alkene for various chemical reactions (e.g., thiol-ene coupling, hydroamination, epoxidation) to attach other functional groups. nih.gov For example, it could be linked to a fluorescent tag, a biotin (B1667282) handle for affinity purification, or a photo-crosslinking group. The resulting molecule would be a novel, deuterated probe. This probe could be used to identify and study the binding partners of undecenoate-like molecules within a cell, with the deuterium label providing a clear mass signature for confident identification in complex protein mixtures via mass spectrometry. This approach avoids the handling and safety issues associated with radioactive probes while providing powerful analytical capabilities.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 10-Undecenoic Acid Ethyl-d5 Ester, and what critical parameters influence deuteration efficiency?
- Methodological Answer : The synthesis typically involves esterification of 10-undecenoic acid with deuterated ethanol (e.g., ethanol-d5) under acid catalysis (e.g., sulfuric acid). Key parameters include reaction temperature (60–80°C), stoichiometric excess of deuterated alcohol, and inert atmosphere to prevent hydrolysis. Deuteration efficiency (>98%) is confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) . For analogous compounds (e.g., 6-Methylheptanoic Acid Ethyl-d5 Ester), isotopic purity is optimized by repetitive distillation and validated using isotopic ratio MS .
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- GC-MS : Used to confirm molecular weight (m/z 198.15 for non-deuterated ester; +5 amu shift for ethyl-d5) and fragmentation patterns (e.g., m/z 74, 87, 166 for methyl ester analogs) .
- NMR : Deuterium incorporation is verified by absence of proton signals at ethyl ester positions (δ 1.2–1.4 ppm for CH3 and δ 4.1–4.3 ppm for CH2 in non-deuterated analogs) .
- HPLC : Purity (>98%) is assessed using reverse-phase C18 columns with UV detection at 210 nm .
Advanced Research Questions
Q. How can researchers resolve discrepancies in mass spectral data when analyzing deuterated esters in complex matrices?
- Methodological Answer : Contradictions arise from co-eluting contaminants or incomplete deuteration. Solutions include:
- High-Resolution MS (HRMS) : Differentiate isotopic clusters (e.g., ethyl-d5 vs. ethyl-d4 impurities) with resolution >30,000 .
- Isotopic Dilution Analysis : Spike samples with a known deuterated internal standard (e.g., methyl ester-d5) to quantify recovery rates and adjust for matrix effects .
- Multi-dimensional Chromatography : Use GC×GC-MS to separate co-eluting isomers, particularly in environmental or biological samples .
Q. What experimental design considerations are critical for using this compound as an internal standard in quantitative metabolomics?
- Methodological Answer :
- Stability : Confirm ester stability under extraction conditions (e.g., pH 2–9, 25–40°C) via accelerated degradation studies .
- Matrix Compatibility : Validate in target matrices (e.g., urine, plasma) by spiking known concentrations and measuring recovery (target: 85–115%) .
- Calibration Curves : Use 5–7 concentration points spanning expected physiological ranges (e.g., 0.1–100 µM) with linear regression (R² > 0.99) .
Q. How can researchers optimize cytotoxicity assays using this compound derivatives, and what are key pitfalls in IC50 determination?
- Methodological Answer :
- Cell Line Selection : Use hormone-sensitive (e.g., MCF7) and resistant (e.g., MDA-MB-231) cancer lines to assess specificity. Include non-cancerous controls (e.g., HEK293) .
- Dose-Response Curves : Treat cells for 48–72 hours with 0.1–100 µM concentrations. Calculate IC50 using nonlinear regression (e.g., GraphPad Prism) .
- Pitfalls :
- Solubility Issues : Use DMSO concentrations <0.1% to avoid solvent toxicity.
- Metabolic Interference : Confirm ester stability in cell media via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
